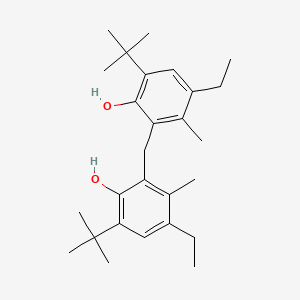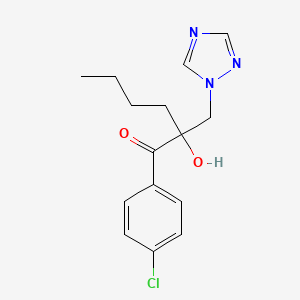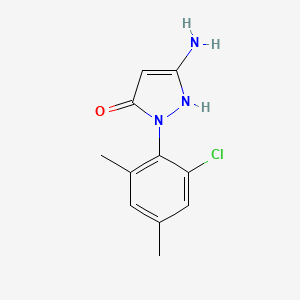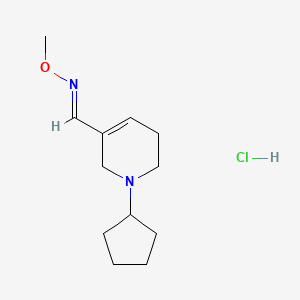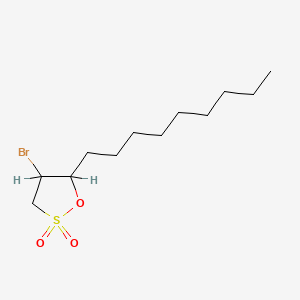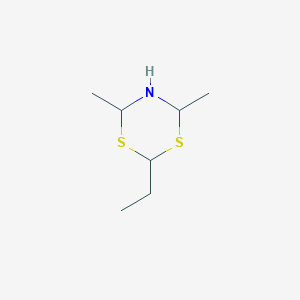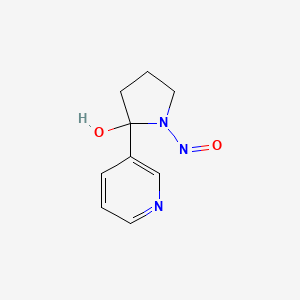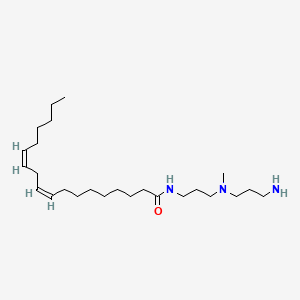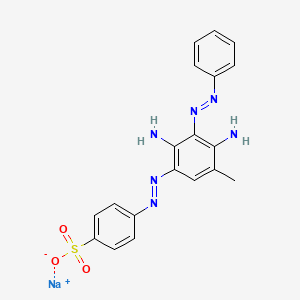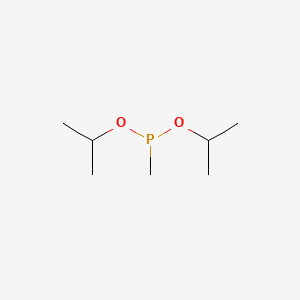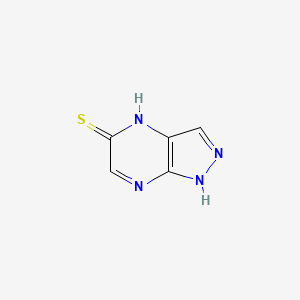
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- is a heterocyclic compound that features a fused pyrazolo-pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and kinase inhibitory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazole derivatives with suitable electrophiles under controlled conditions. For instance, the reaction of 5-bromo-1H-pyrazolo(3,4-b)pyridine with iodine and subsequent protection of the NH group can yield key intermediates for further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. These methods would typically employ batch or continuous flow reactors to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents .
Aplicaciones Científicas De Investigación
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor.
Medicine: It shows promise as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo(3,4-b)pyridine: Similar in structure but with different biological activities.
Pyrazolo(3,4-d)pyrimidine: Known for its CDK2 inhibitory properties.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another kinase inhibitor with a different scaffold.
Uniqueness
5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- is unique due to its specific ring structure and sulfur-containing thione group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
133280-14-5 |
|---|---|
Fórmula molecular |
C5H4N4S |
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
1,4-dihydropyrazolo[3,4-b]pyrazine-5-thione |
InChI |
InChI=1S/C5H4N4S/c10-4-2-6-5-3(8-4)1-7-9-5/h1-2H,(H,8,10)(H,6,7,9) |
Clave InChI |
IAWOLXSKCXZSOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC2=C1NC(=S)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)

